molecular formula C15H8Cl3N3 B6245399 3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine CAS No. 859173-84-5

3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine

Cat. No.: B6245399
CAS No.: 859173-84-5
M. Wt: 336.6
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Description

3,6-Dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with chlorine atoms and aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine typically involves multi-step organic reactions

    Formation of Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as 1,4-diketones.

    Aromatic Substitution: The 4-chlorophenyl and pyridin-4-yl groups can be introduced via cross-coupling reactions such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of pyridazine N-oxides.

    Reduction: Formation of partially or fully reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound has potential applications in the development of bioactive molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against various diseases, including cancer, due to their ability to interact with biological targets.

Industry

In materials science, this compound can be used in the development of novel materials with specific electronic or optical properties. Its aromatic and heterocyclic nature makes it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s chlorine atoms and aromatic groups can facilitate binding to hydrophobic pockets in proteins, while the pyridazine ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: Lacks the additional aromatic groups, making it less versatile in terms of chemical modifications.

    4-(4-Chlorophenyl)pyridazine: Similar structure but without the pyridinyl group, potentially altering its biological activity.

    5-(Pyridin-4-yl)pyridazine: Lacks the chlorophenyl group, which may affect its chemical reactivity and applications.

Uniqueness

3,6-Dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine is unique due to the combination of its substituents. The presence of both chlorophenyl and pyridinyl groups, along with the chlorinated pyridazine core, provides a versatile scaffold for further chemical modifications and diverse applications in various fields.

Properties

CAS No.

859173-84-5

Molecular Formula

C15H8Cl3N3

Molecular Weight

336.6

Purity

95

Origin of Product

United States

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